Journal Name:Journal of Plastic Film & Sheeting
Journal ISSN:8756-0879
IF:2.694
Journal Website:http://jpf.sagepub.com/
Year of Origin:0
Publisher:SAGE Publications Ltd
Number of Articles Per Year:19
Publishing Cycle:Quarterly
OA or Not:Not
The photocatalytic degradation kinetics of the anti-inflammatory drug ibuprofen in aqueous solution under UV/TiO2 system and neural networks modeling
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-04-14 , DOI: 10.1515/ijcre-2021-0170
Abstract In this study, the kinetic degradation of the anti-inflammatory drug Ibuprofen in aqueous solution by heterogeneous TiO2 photocatalytic was investigated. The data obtained were used for training an artificial neural network. Preliminary experiments of photolysis and adsorption were carried out to assess their contribution to the photocatalytic degradation. Both, direct photolysis and adsorption of Ibuprofen are very low-efficient processes (15,83% and 23,88%, respectively). The degradation efficiency was significantly elevated with the addition of TiO2 Catalyst (>94%). The photocatalytic degradation followed a pseudo-first-order reaction according to the L-H model. The hydroxyl radicals and photo-hole (h+‏) were found to contribute to the Ibuprofen removal. The higher the initial concentration of Ibuprofen resulted in the lower percentage of degradation. This can be credited to the fact that the created photon and radicals were constant. The higher the initial concentration of Ibuprofen the fewer radicals were shared for each Ibuprofen molecular and so the lower percentage of degradation. The maximum photoactivity from the available light is accomplished when the concentration of catalyst reaches to 1 g/L (0.8 g), which was adopted as the optimal amounts. Compared to the removal of ibuprofen, the mineralization was relatively lower. This decrease is due to the organic content of the treated solution, which is mainly composed of recalcitrant intermediate products. The network was planned as a Levenberg-Marquardt algorithm with three layer, four neurons in the input layer, fourteen neurons in the hidden layer and one neuron in the output layer (4:14:1). The artificial neural network was trained until the MSE value between the simulated data and the experimental results was 10−5. The best results (R 2 = 0.999 and MSE = 1.5 × 10−4) were obtained with a log sigmoid transfer function at hidden layer and a linear transfer function at output layer.
Detail
Optimizing the two-stage adsorber of NaOH-activated coconut shell carbon for methylene blue removal
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-01-28 , DOI: 10.1515/ijcre-2021-0220
Abstract This work was aimed at optimizing the adsorbent mass and contact time and evaluating the performance of two-stage batch adsorber of NaOH-activated coconut shell carbon for methylene blue removal. To decrease the dye concentration from 1000 to 89.4 mg/L at any effluent volumes, the two-stage adsorber displays a small mass saving of 0.33% because of the high adsorbent affinity towards methylene blue at 1.80 L/mg. Meanwhile, the contact time can be minimized by 97.6% as opposed to that in one-stage adsorber. The sensitivity analysis of affinity on mass minimization shows a significant saving of 28.5% when the affinity is reduced to 0.01 L/mg. The response surface methodology was used to optimize the two-stage absorber for methylene blue removal, wherein the most significant parameter is the contact time.
Detail
Insight on micro bubbling mechanism in a 2D fluidized bed with Group D particles
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-02-01 , DOI: 10.1515/ijcre-2021-0070
By CFD-DEM simulations, the present work is aimed to investigate the transient gas-solid bubbling mechanisms along a whole bubble lifecycle in a 2D fluidized bed from a micro perspective. Systemic comparisons with CCD measurements confirm the validity of current simulations. Afterward, the manner of particle motion and its driving mechanisms at various stages are investigated. In order to do that, external forces are analyzed at an individual particle level, including the drag, pressure gradient force, and their resultant acceleration together with gravity. Many interesting findings have been achieved. For example, a switch in directions of drag and pressure gradient forces at the root of an initial bubble enables its detachment. And, regarding their contributions to the burst of a bubble, the drag force is several times of the pressure gradient forces. Present efforts help to offer a novel view of particle dynamics during the bubbling fluidization.
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The relationship between melt structure and viscosity: the effect of different fluxes on CaO–SiO2 slags
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-02-22 , DOI: 10.1515/ijcre-2021-0293
Abstract Na2O, CaF2, B2O3 are commonly used fluxes in metallurgical slags. These fluxes reduce the viscosity of slags are related to changing the melt structures. In this study, molecular dynamics simulation was used to analyze the main effects of Na2O, CaF2, and B2O3 respectively on the melt structure of the traditional CaO–SiO2 metallurgical slags. The results showed that since Na+ ions have only one charge, and the electrostatic restraint between the multi-charged ions and the depolymerized [SiO4]4− tetrahedrons cannot occur on Na+ ions. The overall mobility of the particles in the melt structure is improved with the replacement of Ca2+ with Na+. Therefore, the fluidity of CaO–SiO2–Na2O slags is stronger than that of CaO–SiO2, and the viscosity is reduced. F− ions mainly bond with Ca2+ ions to form complexes. The resulting Ca–F structures destroy the electrostatic restraint between Ca2+ ions and depolymerized depolymerized [SiO4]4− tetrahedrons in the Ca–O structures, and the fluidity of CaO–SiO2–CaF2 slags are improved. The effect of B2O3 on the melt structure of CaO–SiO2 is related to the basicity. In this study, when the value of basicity is 1.87, the addition of B2O3 increases the degree of polymerization of the CaO–SiO2 melt structure, and the viscosity may increases.
Detail
Simplified estimation of anisotropic non-homogeneous extinction coefficients in porous solids considering spherical and cylindrical pore networks
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-01-01 , DOI: 10.1515/ijcre-2020-0146
This manuscript presents a simplified analysis for estimating anisotropic, non-homogeneous extinction coefficients in porous solids as a function of the pore morphology and size distribution. The model contains two main simplifications: (1) the pore network consists of hollow interspersed spheres and cylinders, and (2) each surface exchanges radiation (through diffuse emission) only with itself and adjacent surfaces. The model yields photon flight length (PFL) probability distribution functions (PDFs), describing Beerian and non-Beerian anisotropic extinction processes. The method is three orders of magnitude faster than the Monte Carlo Ray Tracing Method (MCRT), yielding Root Mean Square Errors between 0 and 35% for the PFL–PDFs and 0–25% for the anisotropic extinction coefficients. Finally, this work presents a local geometric criterium determining whether the model applies to some given area of the porous solid, so it remains useful even when not applicable to the whole domain.
Detail
CFD simulation of a swirling vortex cavitator and its degradation performance and pathway of tetracycline in aqueous solution
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-02-11 , DOI: 10.1515/ijcre-2021-0243
Abstract The vortex cavitation technology shows a great development potential for antibiotic wastewater treatment. We have designed a novel swirling vortex cavitator for tetracycline degradation in aqueous solution. By Computational Fluid Dynamics (CFD) simulation using ANSYS CFX flow field calculation software, it was found that the vortex cavitator could form a low-pressure area far lower than the saturated vapor pressure at experimental temperature, resulting in generation of obvious vortex cavitation effect, which also proved by the concentration of hydroxyl radical of 4.58 μmol/L measured by methylene blue method. Moreover, the tetracycline degradation process may be mainly caused by the oxidation of hydroxyl radicals. The batch experiments results showed when the degradation time was 30 min, the vortex cavitator had a good degradation ability of tetracycline in pH range of 5.0–9.0. The degradation efficiency of 2.0 mg/L tetracycline solution was 76.45% within 50 min at pH 7.0. The possible intermediate products of tetracycline were determined by HPLC-MS Spectrometry. A series of reactions including hydroxylation, decarbonylation and C–N bond cleavage, ring-opening, and removing two methyl groups in the carbon atom ring, occur during the degradation.
Detail
Hydrodynamics and mixing performance in a continuous miniature conical counter-rotating twin-screw extruder
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-03-21 , DOI: 10.1515/ijcre-2021-0217
Abstract The mixing performance in a miniature conical counter-rotating twin-screw extruder was investigated by means of experimental technique and computational fluid dynamics (CFD) simulation. An on-line experimental device based on the fluorescence detection was built to study the residence time distribution (RTD). Polypropylene was selected as the flow material and the blend of Polypropylene and anthracene was used as the tracer. This on-line detection device has good reproducibility. The hydrodynamics in the extruder was simulated by the finite element method (FEM) combined with the mesh superposition technique (MST). The particle tracking technique was carried out to evaluate the RTD and mixing efficiency. The effect of screw speed and feed rate on the hydrodynamics and mixing performance was investigated. The velocity magnitude and local shear rate tend to become smaller from inlet to outlet due to the decreasing diameters of screws. The mean length of stretch increases exponentially from inlet to outlet and the mean value of time averaged mixing efficiency remains positive along the axial direction.
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Synthesis and characterization of fat-liquor from waste tallow
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2021-12-29 , DOI: 10.1515/ijcre-2021-0209
Abstract The fat-liquoring is an important step in leather making before dying to improve the glossiness, appearance, physical and chemical qualities of the leather. Synthetic sulphonated or sulphited oils are generally used to fill fibrous leather & to give it soft, elastic and loose characteristics. Natural fat-liquors (vegetable and animal-based) and synthetic fat-liquors are the two types of emulsions. The emulsion’s charge can be anionic, cationic, or nonionic. In this study, fat-liquor has been made from a bio-waste, namely tallow, which is obtained from a slaughterhouse as a byproduct of the animal hides and skin processing for leather. Triglycerides, a combination of oleic, stearic, and palmitic fatty acids, and glycerol make up the majority of this animal fat. Fat-liquor is made through a series of three reactions, namely, amidation, esterification, and sulphitation. Amidation helps to increase the hydroxyl groups. To react with fat, alkanol amine with a wide emulsifying characteristic isutilised. Anhydrides derived from di-carboxylic acids were then esterified with amidated fat in the next phase. By altering the process recipe, the stability of the emulsion product has been examined, and required raw materials are optimized. Finally, aqueous hydrolyzed sodium metabisulphite is used to sulphite the product, yielding bisulphite and hydroxide ions. The saponification and acid values are computed. The end product has a distinct advantage (anti-foaming & fire-retardant) over traditional fat-liquoring techniques. Material balance is performed once the process flow sheet was created. The process has been scaled up with the help of a preliminary reactor design. The degree of fat-liquoring and the process’ performance are revealed by FTIR spectrum. NMR was used to determine the final product’s structure.
Detail
Modelling and performance analysis for cumene production process in a four-layer packed bed reactor
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2021-12-29 , DOI: 10.1515/ijcre-2021-0177
Abstract A mathematical model is developed and designed for the cumene reactor in cumene production process in Hindustan Organic Chemicals Limited (HOCL), Kochi with improved operating conditions. High purity cumene is produced by the alkylation of benzene with propylene in this catalytic condensation process where solid phosphoric acid (SPA) is used as the catalyst. The mathematical model has been derived from mass and energy balance equations considering the reactor as fixed packed bed reactor and two different numerical methods are presented here to solve the modelling equations. The explicit finite difference method (FDM) involves the approximation of derivatives into finite differences, and in the other one, orthogonal collocation (OC), Ordinary Diffeential Equations (ODEs) are formed at the collocation points and are solved using Runge–Kutta fourth order numerical scheme. Here the analysis shows that the predictions from the model are in good alignment with the plant data. The combined feed has the optimum value of 1:2:8 for propylene, propane and benzene and the profiles of temperature and concentration can be obtained along the reactor. The model has been implemented in COMSOL Multiphysics as a packed bed reactor using the same parameters collected from the plant of study. It has been found that the reaction occurs at a satisfactory level even with a low temperature than the reactor temperature at the plant by changing the catalytic particle size. The reaction performance is also analysed for the physical properties like porosity and catalyst size.
Detail
Parametric optimization of a coiled agitated vessel with TiO2/water nanofluid
Journal of Plastic Film & Sheeting ( IF 2.694 ) Pub Date: 2022-02-01 , DOI: 10.1515/ijcre-2021-0055
An effective procedure of response surface methodology (RSM) has been successfully developed for a coiled agitated vessel by finding the optimal values of working parameters to achieve the high heat transfer performance. Studies have been performed for two types of agitators, propeller and disk turbine respectively. TiO 2 /water nanofluid has been used as agitated medium. Various operating parameters, such as impeller speed (100–700 rpm for propeller and 100–300 rpm for disk turbine), TiO 2 /water nanofluid concentration (0–0.3 vol%), heat input (400–2200 W) to the agitated medium were explored by experiment. Experiments were performed at desired set of working conditions suggested by a standard RSM design called a Box-Behnken Design. Nusselt number was considered as performance parameter. The results identify the significant influence factors to achieve high coefficient of heat transfer. A set of 690 rpm, 0.28 vol%, 1480 W for propeller and 220 rpm, 0.15 vol%, 1330 W for disk turbine have been suggested by the model for achieving improved heat transfer performances. The obtained optimal working parameters have been predicted and verified by conducting validation experiments. A good agreement of discrepancy ±4% have been obtained between experimental and predicted values.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
20.00 20 Science Citation Index Expanded Not
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